Valyl-alpha-glutamylserylseryllysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

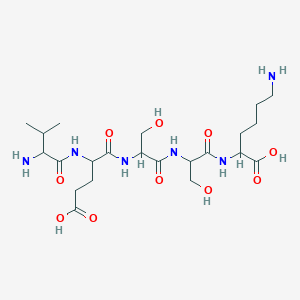

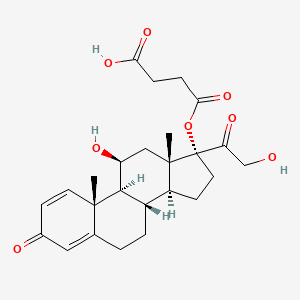

Valyl-alpha-glutamylserylseryllysine is a peptide consisting of 9 amino acids. It has a molecular formula of C22H40N6O10 and an average mass of 548.587 Da .

Molecular Structure Analysis

The molecular structure of Valyl-alpha-glutamylserylseryllysine is defined by its molecular formula, C22H40N6O10 . Unfortunately, detailed structural analysis information is not available in the search results.Scientific Research Applications

1. Enzymatic Synthesis and Taste Modification

Valyl-alpha-glutamylserylseryllysine, as a peptide, has applications in enzymatic synthesis and flavor enhancement. A study on the enzymatic synthesis of Val-Gly, a related dipeptide, by L-amino acid esterase from Elizabethkingia, highlights the potential of such peptides in creating "kokumi" flavors, enhancing taste experiences (Tanaka et al., 2017).

2. Biological Activity in Elastin Peptides

Research on Val-Val-Pro-Gln, a similar peptide, shows its presence in all elastins, indicating its importance in the structure and function of elastin, a key component of connective tissues. This study also explored the peptide's synthesis and its potential role in tissue metabolism and remodeling (Spezzacatena et al., 2005).

3. Role in Protein Interactions and Signaling

Mutations in GTP-binding sites of proteins can affect signaling pathways. Research on Gs alpha chains, where amino acid replacements like valine can impact adenylyl cyclase stimulation, reveals the importance of specific amino acids like valine (part of Valyl-alpha-glutamylserylseryllysine) in protein functions and cell signaling (Masters et al., 1989).

4. Implications in Metabolic Diseases

Amino acids like valine and glutamine, components of Valyl-alpha-glutamylserylseryllysine, have been studied in the context of insulin resistance and diabetes. The metabolomic profiling in the Insulin Resistance Atherosclerosis Study highlights how variations in amino acid levels can be linked to insulin resistance and the progression of type 2 diabetes (Palmer et al., 2015).

5. Applications in Food Chemistry

The presence and quantification of similar peptides in food items like soy sauces and fish sauces have been studied. These peptides, like γ-glutamyl-valyl-glycine, contribute to the kokumi taste, enriching the flavor profile of various foods (Kuroda et al., 2013); (Kuroda et al., 2012).

properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSMGYQPHZVZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657527 |

Source

|

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39194-96-2 |

Source

|

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)